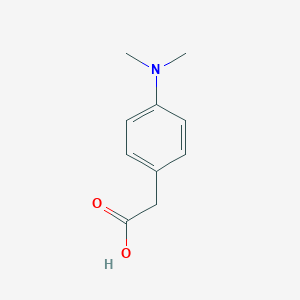

4-(Dimethylamino)phenylacetic acid

概述

描述

准备方法

合成路线和反应条件

诺米克斯是由利福霉素SV通过一系列化学反应合成的。 关键步骤包括添加一个吡啶咪唑环,这使得该化合物在胃肠道中不可吸收 。合成路线通常包括:

起始原料: 利福霉素SV。

关键反应:

反应条件:

工业生产方法

诺米克斯的工业生产涉及使用与实验室合成相同的原理进行大规模合成,但针对效率和产率进行了优化。该过程包括:

间歇式或连续流反应器: 为了保持一致的反应条件。

纯化步骤: 包括结晶、过滤和干燥,以获得纯形式的最终产品。

质量控制: 严格测试以确保产品符合药品标准。

化学反应分析

Amide Formation and Coupling Reactions

4-DMAPAA undergoes amide bond formation via activation of the carboxylic acid group. A common protocol involves using 2-chloro-1-methylpyridinium iodide (CMPI) as an activating agent and 2,2,6,6-tetramethylpiperidine (TMP) as a base in dichloromethane (DCM) (Table 1) .

| Substrate | Reagents | Reaction Time | Yield (%) | Product Application |

|---|---|---|---|---|

| 4-DMAPAA | CMPI, TMP, DCM | 24 h | 12–36 | Intermediate for squaraine dyes |

Key Findings :

-

Low yields (12–36%) are attributed to steric hindrance from the dimethylamino group .

-

Purification via column chromatography (hexane/EtOAc) yields brown or grey solids .

Oxidative Decarboxylation for Radical Generation

Visible light-mediated oxidative decarboxylation enables the generation of benzyl radicals from 4-DMAPAA. Using [Ru(bpy)₃]²⁺ as a photocatalyst and acrylates as radical acceptors, high yields (74–96%) are achieved under mild conditions (Table 2) .

| Photocatalyst | Light Source | Solvent | Yield (%) | Product |

|---|---|---|---|---|

| [Ru(bpy)₃]²⁺ | 14 W white LED | MeCN | 84–96 | Benzyl-acrylate adducts |

Mechanistic Insight :

-

Single-electron oxidation of the dimethylamino group initiates decarboxylation .

-

The para-dimethylamino group is critical; meta- or ortho-substituted analogs show no reactivity .

Fluorination via Charge-Transfer Complexes

4-DMAPAA participates in fluorination reactions using Selectfluor® and 4-(dimethylamino)pyridine (DMAP). The reaction pathway diverges based on solvent conditions (Table 3) :

| Conditions | Product | Yield (%) | Selectivity |

|---|---|---|---|

| H₂O | Decarboxylative fluoride | 75 | Radical pathway favored |

| Non-aqueous (MeCN) | α-Fluoro carboxylic acid | 82 | Electrophilic fluorination |

Applications :

科学研究应用

Applications in Peptide Synthesis

One of the primary applications of DMAPAA is in peptide synthesis. It serves as a building block for the formation of unnatural amino acids, which are crucial for developing novel peptides with enhanced properties. The compound's structure allows it to participate effectively in solution-phase peptide synthesis, making it valuable for researchers aiming to create complex peptide structures .

| Application | Description |

|---|---|

| Peptide Synthesis | Used as a precursor for unnatural amino acids |

| Coupling Reagents | Acts as a coupling agent in peptide bond formation |

Role in Organic Synthesis

DMAPAA is also utilized in various organic synthesis reactions, particularly in the formation of amides and esters. Its reactivity can be harnessed to create complex organic molecules, which are essential in pharmaceuticals and agrochemicals. For instance, DMAPAA has been employed in the synthesis of squaraine dyes, which have applications in imaging and photonic devices .

Case Study: Synthesis of Aminosquaraine Dyes

In a study focused on synthesizing aminosquaraine dyes, DMAPAA was used as a key intermediate. The reaction involved coupling DMAPAA with other reagents under controlled conditions, leading to successful dye formation with specific optical properties suitable for various applications .

Biological Applications

Research indicates that DMAPAA may exhibit biological activity due to its structural similarities to known bioactive compounds. Studies have explored its potential as a substrate for monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. This suggests possible implications for neuropharmacology and drug development .

Material Science Applications

In materials science, DMAPAA has been investigated for its role in creating functionalized surfaces with chargeable groups. These surfaces can influence cell adhesion and growth, making them relevant for biomedical applications such as tissue engineering and regenerative medicine .

| Material Science Application | Description |

|---|---|

| Functionalized Surfaces | Enhances cell adhesion properties for biomedical uses |

| Polymer Chemistry | Used in developing smart polymer systems |

作用机制

诺米克斯通过抑制细菌核糖核酸合成发挥作用。 它与细菌脱氧核糖核酸依赖性核糖核酸聚合酶的β亚基结合,阻断转录的移位步骤 。这种抑制阻止了细菌核糖核酸的合成,导致敏感细菌死亡。 此外,诺米克斯已被证明可以激活孕烷X受体,抑制促炎转录因子核因子κB,从而有助于其抗炎作用 .

相似化合物的比较

诺米克斯在利福霉素衍生物中独树一帜,因为它是非全身性的,并且具有胃肠道部位特异性作用。类似化合物包括:

利福平: 一种全身性抗生素,用于治疗结核病和其他细菌感染。

利福布汀: 用于治疗分枝杆菌感染,包括结核病和鸟分枝杆菌复合体。

利福喷丁: 另一种用于治疗结核病的全身性抗生素。

生物活性

4-(Dimethylamino)phenylacetic acid (4-DMPA) is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and applications in various fields, including pharmacology and biochemistry.

Chemical Structure and Properties

4-DMPA is characterized by the following structural formula:

- Molecular Weight : 183.22 g/mol

- CAS Number : 17078-28-3

- Melting Point : 105-108 °C

This compound features a dimethylamino group attached to a phenylacetic acid moiety, which is crucial for its biological interactions.

Biological Activity Overview

The biological activities of 4-DMPA have been explored in several studies, particularly focusing on its effects on cell proliferation, enzyme inhibition, and potential therapeutic applications.

Cell Proliferation Inhibition

One of the notable activities of 4-DMPA is its ability to inhibit the proliferation of certain cancer cell lines. For instance, a study demonstrated that small molecule ligands derived from combinatorial libraries, including 4-DMPA, were able to reduce the proliferation of Ramos B-lymphoma cells significantly. The mechanism was linked to the compound's interaction with beta-actin, a protein vital for cell structure and motility .

The mechanism through which 4-DMPA exerts its effects appears to involve:

- Actin Binding : By binding to beta-actin, 4-DMPA may disrupt cytoskeletal dynamics, which are essential for cell division and motility.

- Enzyme Inhibition : Some studies suggest that derivatives of phenylacetic acids can inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer progression. This suggests a potential anti-inflammatory and anticancer application for 4-DMPA .

Study on E. coli Metabolism

Another significant study involved engineering Escherichia coli to biosynthesize para-amino phenylacetic acid (4-APA), a structural analog of 4-DMPA. The engineered strains showed improved production rates of 4-APA, indicating that compounds with similar structures could be produced efficiently through metabolic engineering . This highlights not only the biological relevance but also the synthetic accessibility of such compounds.

Inhibition of Tau Aggregation

Recent research has also explored the potential of compounds like 4-DMPA as tau aggregation inhibitors in neurodegenerative diseases such as Alzheimer's. The findings indicated that certain derivatives could reduce tau tangles in neuronal cultures, suggesting a neuroprotective role .

Comparative Analysis with Related Compounds

To better understand the biological activity of 4-DMPA, it is useful to compare it with structurally related compounds:

| Compound | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Cell proliferation inhibition | TBD | Effective against Ramos B-cells |

| 4-Aminophenylacetic acid | COX inhibition | TBD | Similar structure; anti-inflammatory |

| Phenylacetic acid | General cytotoxicity | TBD | Less specific than phenyl derivatives |

属性

IUPAC Name |

2-[4-(dimethylamino)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11(2)9-5-3-8(4-6-9)7-10(12)13/h3-6H,7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGHTOZUPICELS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90168941 | |

| Record name | 4-N,N-Dimethylaminophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17078-28-3 | |

| Record name | 4-N,N-Dimethylaminophenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017078283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-N,N-Dimethylaminophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Dimethylamino)phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-(Dimethylamino)phenylacetic acid in photopolymerization, as described in the research?

A1: this compound (DMPheAA) acts as a co-initiator alongside camphorquinone (CQ) in the photopolymerization of dental composites. [] This photoinitiating system is responsible for initiating the polymerization reaction upon exposure to light.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。